

peer-reviewed literature on the biological effects of pyrrolidine-1,2-dicarboxamide derivatives

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Compound of Interest

(S)-N1-(2-(tert-butyl)-4'-methylCompound Name:

[4,5'-bithiazol]-2'-yl)pyrrolidine-1,2dicarboxamide

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A Comparative Guide to the Biological Effects of Pyrrolidine-1,2-Dicarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological effects of various pyrrolidine-1,2-dicarboxamide derivatives based on peer-reviewed literature. The data presented herein is intended to facilitate research and development efforts in the fields of oncology, infectious diseases, and metabolic disorders.

Anticancer Activity

Pyrrolidine-1,2-dicarboxamide derivatives have emerged as a promising scaffold in the development of novel anticancer agents, demonstrating potent inhibitory activity against various cancer-related targets.

Dual PI3Kα/HDAC6 Inhibition

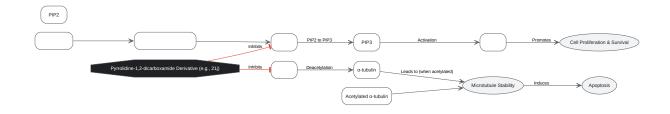
A series of (S)-N1-(thiazol-2-yl) pyrrolidine-1,2-dicarboxamide derivatives have been identified as dual inhibitors of Phosphoinositide 3-kinase alpha (PI3Kα) and Histone Deacetylase 6 (HDAC6), key enzymes in cancer cell proliferation and survival.[1]



Table 1: Inhibitory Activity of Lead Compound 21j[1]

Compound	Target	IC50 (nM)	Cell Line	IC50 (μM)
21j	ΡΙ3Κα	2.9	L-363	0.17
HDAC6	26			

Compound 21j demonstrated significant potency against the L-363 multiple myeloma cell line and effectively inhibited the phosphorylation of pAkt(Ser473), a downstream effector of PI3K, and induced the accumulation of acetylated α -tubulin, a substrate of HDAC6.[1]



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Dual inhibition of PI3Kα and HDAC6 by a pyrrolidine-1,2-dicarboxamide derivative.

Dual EGFR/CDK2 Inhibition

A novel series of pyrrolidine-carboxamide derivatives has been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2).[2]

Table 2: Inhibitory Activity of Lead Pyrrolidine-Carboxamide Derivatives[2]



Compound	EGFR IC50 (nM)	CDK2 IC50 (nM)	Mean Antiproliferative IC50 (μΜ)
7e	95	28	Not Reported
7g	87	15	0.90
7k	101	31	Not Reported
7n	107	25	Not Reported
70	91	22	Not Reported
Erlotinib (Ref.)	80	-	-
Dinaciclib (Ref.)	-	20	-
Doxorubicin (Ref.)	-	-	1.10

Compound 7g exhibited potent, broad-spectrum antiproliferative activity against A-549 (lung), MCF-7 (breast), and HT-29 (colon) cancer cell lines, with greater efficacy than the standard chemotherapeutic agent doxorubicin.[2]

Dihydrofolate Reductase (DHFR) Inhibition

Pyrrolidine-based thiosemicarbazones have been synthesized and evaluated as inhibitors of Dihydrofolate Reductase (DHFR), a key enzyme in nucleotide synthesis.[3]

Table 3: DHFR Inhibitory Activity of Pyrrolidine-Derived Thiosemicarbazones[3]



Compound	DHFR IC50 (μM)
5d	12.37 ± 0.48
51	12.38 ± 0.25
5e	15.30 ± 0.26
5m	16.27 ± 0.26
5g	14.37 ± 0.29
5f	21.18 ± 0.44
Methotrexate (Ref.)	0.086 ± 0.07

Enzyme Inhibitory Activity

Beyond cancer-related targets, pyrrolidine-1,2-dicarboxamide and related structures have shown inhibitory activity against other classes of enzymes.

α -Amylase and α -Glucosidase Inhibition

Certain pyrrolidine derivatives have been investigated for their potential as antidiabetic agents through the inhibition of α -amylase and α -glucosidase, enzymes involved in carbohydrate digestion.

Table 4: Inhibitory Activity against Carbohydrate-Metabolizing Enzymes[4]

Compound	α-Amylase IC50 (μg/mL)	α-Glucosidase IC50 (μg/mL)
3a	36.32	-
3f	-	27.51
3g	26.24	18.04
Acarbose (Ref.)	5.50	-
Metformin (Ref.)	25.31	-



Prolyl Oligopeptidase (POP) Inhibition

A series of dicarboxylic acid azacycle l-prolyl-pyrrolidine amides were synthesized and showed potent inhibitory activity against prolyl oligopeptidase (POP).

Table 5: Prolyl Oligopeptidase Inhibitory Activity[5]

Compound Class	IC50 Range (nM)	Most Potent Inhibitor	IC50 (nM)
Dicarboxylic acid azacycle l-prolyl- pyrrolidine amides	0.39 - 19000	3,3-dimethylglutaric acid azepane l-prolyl- 2(S)-cyanopyrrolidine amide	0.39

Antimicrobial Activity Enoyl Acyl Carrier Protein Reductase (InhA) Inhibition

Pyrrolidine carboxamides have been identified as a novel class of inhibitors of InhA, an essential enzyme in Mycobacterium tuberculosis.[6]

Table 6: Inhibitory Activity against M. tuberculosis InhA[6]

Compound	InhA IC50 (μM)
s1	10.66
p20	< 1
p21	<1
p24	<1
d11	0.39

Experimental Protocols PI3Kα/HDAC6 Enzymatic Assays



PI3Kα Assay: The inhibitory activity against PI3Kα was determined using a commercially available kinase assay kit. The assay measures the amount of ADP produced from the kinase reaction. The fluorescence intensity, which is proportional to the amount of ADP, was measured using a microplate reader.

HDAC6 Assay: The HDAC6 inhibitory activity was measured using a fluorometric assay. The assay utilizes a fluorogenic substrate that is deacetylated by HDAC6 to produce a fluorescent product. The fluorescence was measured on a microplate reader.

EGFR/CDK2 Kinase Assays

The inhibitory activities against EGFR and CDK2 were evaluated using in vitro kinase assays. The assays typically involve incubating the purified enzyme with the test compound and a specific substrate in the presence of ATP. The phosphorylation of the substrate is then quantified, often using a luminescence-based method where the amount of ATP remaining is measured.

DHFR Inhibition Assay

The inhibitory activity against DHFR was determined by a spectrophotometric method. The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH during the reduction of dihydrofolate to tetrahydrofolate by DHFR.

α-Amylase Inhibition Assay

The α -amylase inhibitory activity was assayed by measuring the amount of reducing sugar produced from starch. The reaction mixture containing the enzyme, the inhibitor, and starch solution is incubated, and the reaction is stopped by adding dinitrosalicylic acid (DNS) reagent. The absorbance of the resulting colored solution is measured at 540 nm.

α-Glucosidase Inhibition Assay

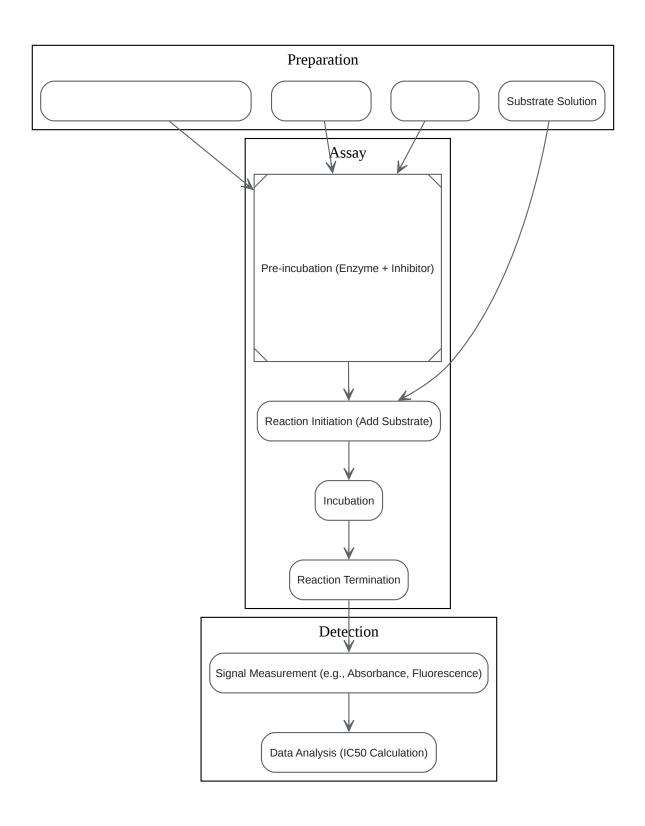
The α -glucosidase inhibitory activity was determined by measuring the release of p-nitrophenol from p-nitrophenyl- α -D-glucopyranoside (pNPG). The enzyme and inhibitor are pre-incubated, followed by the addition of the substrate. The reaction is stopped with sodium carbonate, and the absorbance of the liberated p-nitrophenol is measured at 405 nm.



InhA Inhibition Assay

The inhibitory activity against InhA was determined using a spectrophotometric assay that monitors the oxidation of NADH at 340 nm in the presence of the enzyme, the substrate (2-trans-dodecenoyl-CoA), and the inhibitor.





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General workflow for in vitro enzyme inhibition assays.



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